molecular formula C19H22ClN7O B3000666 1-(3-chlorophenyl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)urea CAS No. 1203022-37-0

1-(3-chlorophenyl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)urea

Katalognummer: B3000666
CAS-Nummer: 1203022-37-0
Molekulargewicht: 399.88
InChI-Schlüssel: PHDFVSZXASBQNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-chlorophenyl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)urea (CAS 1203022-37-0) is a complex organic compound with a molecular formula of C19H22ClN7O and a molecular weight of 399.9 g/mol . This chemical features a hybrid structure incorporating multiple pharmacologically significant motifs, including a 3,5-dimethyl-1H-pyrazole ring and a substituted pyrimidine, linked by a urea functional group. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in several established drugs such as the anti-inflammatory Celecoxib and the antipsychotic CDPPB . Furthermore, molecules combining a pyrazole nucleus with a urea function, known as pyrazolyl-ureas, represent an area of active research due to their broad spectrum of potential biological activities . These compounds have been investigated as modulators of various intracellular targets, including different kinase families such as Src and p38-MAPK, and have shown potential as anti-inflammatory, anti-pathogenic, and anticarcinogenic agents . The presence of the urea moiety is particularly significant, as it can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets . This molecular architecture makes 1-(3-chlorophenyl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)urea a valuable chemical tool for researchers exploring new chemical entities in areas like kinase inhibition, cell signaling pathway analysis, and drug discovery. This product is intended for For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

1-(3-chlorophenyl)-3-[2-[[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN7O/c1-12-9-13(2)27(26-12)18-11-17(23-14(3)24-18)21-7-8-22-19(28)25-16-6-4-5-15(20)10-16/h4-6,9-11H,7-8H2,1-3H3,(H,21,23,24)(H2,22,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDFVSZXASBQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC(=C2)NCCNC(=O)NC3=CC(=CC=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-(3-chlorophenyl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)urea is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes existing research findings on its biological activity, including anticancer properties and mechanisms of action.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various pyrazole derivatives, including those similar to 1-(3-chlorophenyl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)urea . Here are some key findings:

  • Inhibition of Cancer Cell Lines : Research indicates that compounds containing pyrazole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structural features have shown IC50 values in the micromolar range against MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer) cells. Specifically, compounds with modifications at the pyrazole ring demonstrated IC50 values ranging from 0.01 µM to 49.85 µM across different studies .
CompoundCell LineIC50 (µM)
Compound AMCF70.01
Compound BNCI-H4600.03
Compound CA54926.00
Compound DHep-23.25
Compound EP81517.82

The mechanism through which 1-(3-chlorophenyl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)urea exerts its biological effects may involve:

  • Inhibition of Kinases : Pyrazole derivatives have been reported to inhibit various kinases such as Aurora-A and CDK2, which are crucial for cell cycle regulation and tumor growth . For example, one study noted that a related compound inhibited Aurora-A kinase with an IC50 of 0.16 µM.
  • Induction of Apoptosis : Compounds with similar structures have been shown to induce apoptosis in cancer cells by activating intrinsic pathways involving caspases . This suggests that the compound may promote programmed cell death in malignancies.
  • Anti-inflammatory Effects : Some pyrazole derivatives also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines, which could further enhance their therapeutic potential in cancer treatment .

Case Studies

A notable study examined the effects of various pyrazole derivatives on specific cancer types:

  • Study on MCF7 Cells : In vitro tests revealed that certain derivatives led to significant reductions in cell viability, indicating potential for therapeutic use in breast cancer treatment.
  • Combination Therapies : Research also explored the efficacy of combining pyrazole derivatives with traditional chemotherapeutics, revealing synergistic effects that enhance overall cytotoxicity against resistant cancer cell lines .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and structurally analogous molecules:

Compound Name Aryl Substituent Heterocyclic Core Key Substituents on Heterocycle Molecular Weight Key Features
1-(3-Chlorophenyl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)urea (Target) 3-Chlorophenyl Pyrimidine 3,5-Dimethylpyrazole, 2-Methyl ~443 (estimated) High lipophilicity; potential for kinase inhibition due to pyrimidine-pyrazole synergy
1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13) 3,5-Dimethoxyphenyl Pyrazole 4-Methyl 318.34 Increased polarity from methoxy groups; may improve aqueous solubility
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,5-dimethylphenyl)urea 3,5-Dimethylphenyl Pyrimidine 2-Dimethylamino 299.37 Basic dimethylamino group could enhance solubility and cellular uptake
1-(3-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(3,5-dimethoxyphenyl)urea 3,5-Dimethoxyphenyl Pyridazinone 4-Chlorophenyl 442.9 Pyridazinone core introduces ketone functionality; balanced lipophilicity
1-(3-Chloro-4-fluorophenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea 3-Chloro-4-fluorophenyl Pyridazine 4-Methylpyridinylamino 415.9 Pyridazine with fluorophenyl group; potential for unique metabolic stability

Structural and Functional Insights

  • Aryl Substituent Effects: The target compound’s 3-chlorophenyl group confers greater lipophilicity compared to the 3,5-dimethoxyphenyl group in MK13 , which may favor tissue penetration but reduce solubility.
  • Heterocyclic Core Variations: Pyrimidine-pyrazole systems (target compound) offer dual hydrogen-bonding and π-π interactions, advantageous for kinase inhibition. In contrast, pyridazinone () introduces a ketone group, which could participate in redox reactions or metabolic degradation . Pyridazine-based analogs () are less common in drug design but may confer resistance to enzymatic hydrolysis due to their unique electronic structure .
  • Comparatively, the 4-methylpyrazole in MK13 lacks this bulk, possibly reducing target specificity. The dimethylamino group in ’s compound enhances basicity, which could improve solubility and bioavailability compared to the target’s neutral pyrazole .

Physicochemical and Pharmacokinetic Considerations

  • However, analogs like MK13 (318 g/mol) and ’s compound (299 g/mol) are more drug-like .
  • Solubility : Methoxy groups (MK13, ) improve water solubility, whereas chloro substituents (target, ) prioritize lipophilicity for membrane penetration .
  • Metabolic Stability : Pyrimidine rings (target, ) are generally more metabolically stable than pyridazines () due to reduced susceptibility to cytochrome P450 oxidation .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(3-chlorophenyl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)urea, and how can reaction conditions be optimized?

  • Methodology :

  • Stepwise assembly : The compound can be synthesized via sequential coupling of its modular components. For example:

Pyrimidine-pyrrole subunit : Prepare 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-amine using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reaction) between halogenated pyrimidines and pyrazole derivatives .

Urea linkage : React 3-chlorophenyl isocyanate with the pyrimidine-pyrrole amine intermediate in an inert solvent (e.g., dichloromethane) under reflux with a base (e.g., triethylamine) to neutralize HCl byproducts .

  • Optimization : Apply Design of Experiments (DoE) to refine parameters like temperature, stoichiometry, and catalyst loading. Flow chemistry systems can enhance reproducibility and scalability .

Q. How should researchers characterize the structural integrity of this compound, particularly its urea and pyrazole-pyrimidine motifs?

  • Analytical techniques :

  • X-ray crystallography : Resolve crystal structures to confirm spatial arrangements of the urea linker and pyrimidine-pyrrole substituents. Similar compounds (e.g., 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)picolinic acid) have been structurally validated via crystallography .
  • Spectroscopy :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify proton environments (e.g., urea NH peaks at δ 8–10 ppm) and aromatic/heterocyclic signals .
  • IR : Identify urea carbonyl stretches (~1640–1680 cm1^{-1}) and pyrazole/pyrimidine ring vibrations .

Advanced Research Questions

Q. What computational or experimental approaches are suitable for analyzing structure-activity relationships (SAR) of this compound in biological systems?

  • Methodology :

  • Molecular docking : Model interactions between the pyrimidine-pyrrole moiety and target enzymes (e.g., kinases) using software like AutoDock. Compare with structurally related urea derivatives (e.g., pyrazole-based Lamellarin O analogues) to identify critical binding motifs .
  • In vitro assays : Test inhibitory activity against kinase panels or bacterial targets. Use dose-response curves (IC50_{50}/EC50_{50}) to correlate substituent effects (e.g., chloro vs. methyl groups) with potency .

Q. How can researchers resolve contradictions in synthetic yields or purity across different batches?

  • Troubleshooting :

  • HPLC-MS : Monitor reaction intermediates for side products (e.g., incomplete urea formation or pyrazole decomposition). Adjust purification protocols (e.g., gradient column chromatography) .
  • Kinetic studies : Use in-situ FTIR or Raman spectroscopy to track reaction progress and identify rate-limiting steps .

Q. What strategies are effective for improving the solubility and bioavailability of this hydrophobic urea derivative?

  • Approaches :

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to the ethylamino spacer or pyrimidine ring to enhance aqueous solubility .
  • Co-crystallization : Explore co-formers (e.g., triphenylphosphine oxide) to modify crystal packing and dissolution rates, as demonstrated in similar pyrazole-acid complexes .

Experimental Design & Data Interpretation

Q. How can multi-step synthesis of this compound be streamlined to reduce side reactions?

  • Flow chemistry : Implement continuous-flow reactors for high-precision control of exothermic steps (e.g., isocyanate-amine coupling). This minimizes decomposition and improves yield consistency .
  • Protecting groups : Temporarily shield reactive sites (e.g., pyrazole NH) during pyrimidine functionalization. Use Boc or Fmoc groups, which can be cleaved under mild conditions .

Q. What statistical methods are recommended for analyzing biological or physicochemical data related to this compound?

  • Multivariate analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., logP, PSA) with bioactivity data .
  • Response surface methodology (RSM) : Optimize synthetic or formulation parameters using central composite designs .

Safety & Handling

Q. What safety precautions are critical when handling intermediates like 3-chlorophenyl isocyanate or pyrazole derivatives?

  • Guidelines :

  • Use inert atmospheres (N2_2/Ar) for moisture-sensitive reactions to prevent isocyanate hydrolysis .
  • Refer to safety data sheets (SDS) for urea derivatives (e.g., [(3-chlorophenyl)-phenylmethyl]urea) to assess toxicity and PPE requirements .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.